![molecular formula C19H21ClN2 B5631097 1-(2-chlorophenyl)-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5631097.png)
1-(2-chlorophenyl)-4-(3-phenyl-2-propen-1-yl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, including those similar to the compound , often involves multi-step processes including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a closely related compound, from 2,6-dichloro-nitrobenzene and piperazine through these steps has been documented with a total yield of 48.2% (Quan, 2006).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed through spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide detailed information about the molecular framework and functional groups present in the compound (Li Ning-wei, 2005).
Chemical Reactions and Properties
Piperazine derivatives exhibit a range of chemical reactions, depending on the functional groups attached to the piperazine core. These reactions can include further substitutions, forming complexes with other molecules, or undergoing transformations under specific conditions. The chemical properties are deeply influenced by the substituents on the phenyl ring tethered to the piperazine, which can significantly affect the compound's reactivity and interaction with other molecules (Romagnoli et al., 2008).
properties
IUPAC Name |
1-(2-chlorophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2/c20-18-10-4-5-11-19(18)22-15-13-21(14-16-22)12-6-9-17-7-2-1-3-8-17/h1-11H,12-16H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZXDOHCXIWMNF-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5421637 |
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